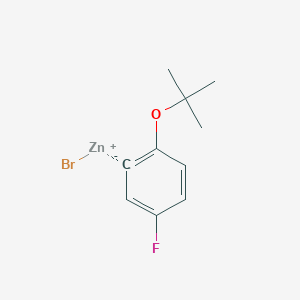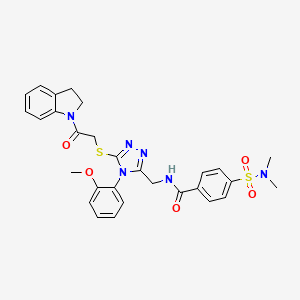
(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)methanamine is an organic compound with a unique structure that includes both cyclobutyl and cyclopropyl groups attached to a pyrimidine ring
Métodos De Preparación
The synthesis of (6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of cyclobutyl and cyclopropyl groups: These groups can be introduced through various substitution reactions, often involving organometallic reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)methanamine can be compared with other similar compounds, such as:
(6-Cyclopropylpyrimidin-4-yl)methanamine: This compound lacks the cyclobutyl group, which may affect its chemical and biological properties.
(2-Cyclobutylpyrimidin-5-yl)methanamine: This compound has a different substitution pattern on the pyrimidine ring, which can influence its reactivity and applications.
(2-Cyclopropyl-6-methylpyridin-4-yl)methanamine:
The uniqueness of this compound lies in its specific combination of cyclobutyl and cyclopropyl groups attached to a pyrimidine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17N3 |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C12H17N3/c13-7-10-6-11(8-2-1-3-8)15-12(14-10)9-4-5-9/h6,8-9H,1-5,7,13H2 |
Clave InChI |
JEQOQVRJZFLBJC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=NC(=NC(=C2)CN)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


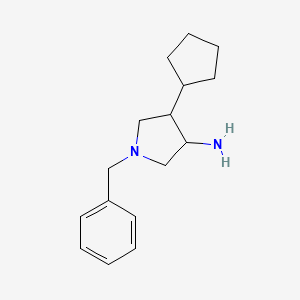
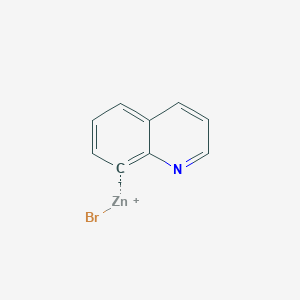
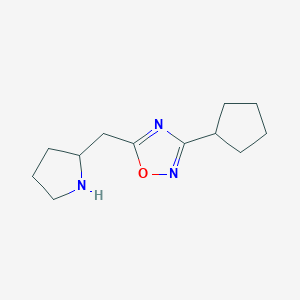
![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
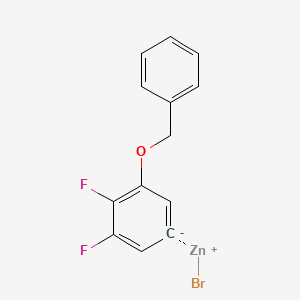
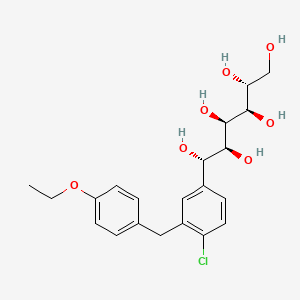
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
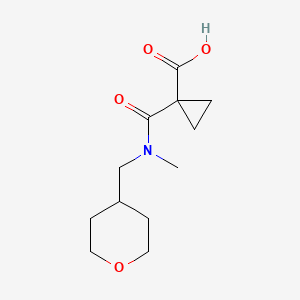
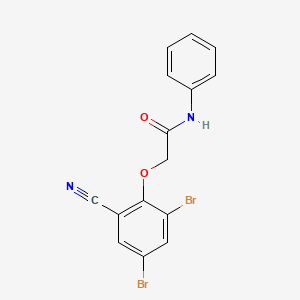
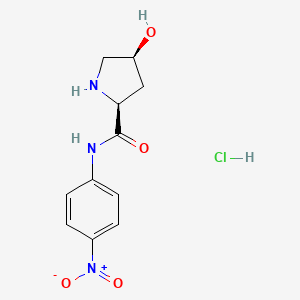
![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)

